2-Iodo-3-methoxythiophene

概要

説明

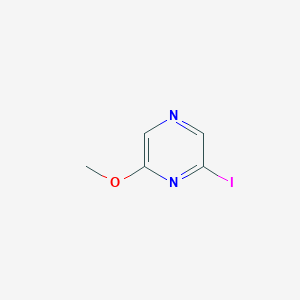

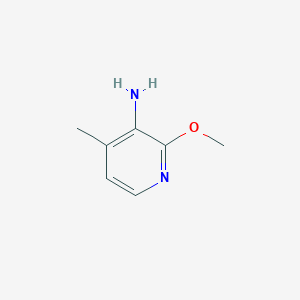

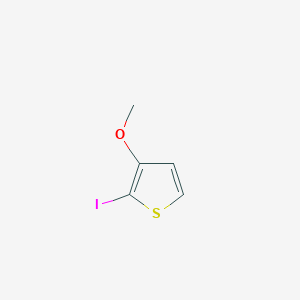

2-Iodo-3-methoxythiophene is a chemical compound with the molecular formula C5H5IOS . It is a halogenated thiophene .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential applications in various fields. The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In a study, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed .Molecular Structure Analysis

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of 2-Iodo-3-methoxythiophene would be similar, with an iodine atom and a methoxy group attached to the thiophene ring .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be quite complex. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated, which acts not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .科学的研究の応用

Electrosynthesis and Polymerization

- Polymerization Studies : 2-Iodo-3-methoxythiophene can be involved in electropolymerization processes. Chang and Miller (1987) explored the anodic polymerization of 3-methoxythiophene, leading to oligomeric products that are redox-active in solution, which could model reactions for insoluble polythiophenes (Chang & Miller, 1987). Additionally, Drachev et al. (2005) studied the electropolymerization of 3-methoxythiophene in a direct-current discharge, producing films with intrinsic p-type conduction (Drachev et al., 2005).

Organic Electronics and Material Science

- Organic Electronics : The electropolymerized 3-methoxythiophene oligomers, related to 2-Iodo-3-methoxythiophene, exhibit properties useful in organic electronics. Minkler et al. (2019) described the synthesis of a thiophene monomer, 3-methoxythiophene, and its application in organic-based electronics, highlighting its solution processability and stability (Minkler et al., 2019).

Spectroscopic and Chemical Studies

- Spectroscopic Analysis : Spectroscopic methods have been applied to study the redox behavior of products derived from 3-methoxythiophene, which is chemically related to 2-Iodo-3-methoxythiophene. Chang et al. (1987) characterized soluble polymerized 3-methoxythiophene using various spectroscopic techniques, providing insights into its electrochemical and optical behavior (Chang, Blankespoor, & Miller, 1987).

Chemical Synthesis and Reactions

- Chemical Reactions : The reactivity of 2-Iodo-3-methoxythiophene or its derivatives in chemical syntheses has been explored. For instance, Gronowitz et al. (1980) investigated the reaction of bromoiodothiophenes with sodium methoxide, a process relevant to understanding the chemical behavior of 2-Iodo-3-methoxythiophene (Gronowitz, Hallberg, & Glennow, 1980).

Materials Chemistry

- Materials Chemistry : The potential use of 2-Iodo-3-methoxythiophene derivatives in materials chemistry is notable. For example, poly(3-methoxythiophene) and related materials have been studied for their potential applications in coatings and thin films, as reported by Gningue-Sall et al. (1999), who investigated the electropolymerization of 3-methoxythiophene in micellar media for creating composite films (Gningue-Sall et al., 1999).

Safety And Hazards

While specific safety and hazards information for 2-Iodo-3-methoxythiophene is not available, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

The future directions of research on 2-Iodo-3-methoxythiophene and related compounds could involve further exploration of their synthesis methods and applications. For instance, the rubbing effect observed for oligo(3-methoxythiophene), i.e., the edge-on orientation effect, is expected to contribute to the development of new organic electronics .

特性

IUPAC Name |

2-iodo-3-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVLWDRUSKHAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440793 | |

| Record name | 2-Iodo-3-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxythiophene | |

CAS RN |

64435-22-9 | |

| Record name | 2-Iodo-3-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)